5-(1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyltriazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O3/c1-11-7-5-6-8-13(11)19-22-20(29-24-19)18-12(2)26(25-23-18)15-9-14(21)16(27-3)10-17(15)28-4/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARPCPRZQMQOLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4OC)OC)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole is a member of the oxadiazole and triazole family of compounds. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this specific compound, summarizing relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 486.9 g/mol. The structure includes a triazole ring linked to an oxadiazole moiety and various substituted phenyl groups, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 486.9 g/mol |
| CAS Number | 931723-84-1 |
| Melting Point | Not Available |
Anticancer Activity
Research has shown that compounds containing triazole and oxadiazole rings exhibit significant anticancer properties. For instance, derivatives of 1,2,3-triazoles have been reported to induce apoptosis in various cancer cell lines by increasing reactive oxygen species (ROS) levels and activating caspases . The specific compound under study has demonstrated potent cytotoxic effects on several cancer cell lines.
Case Study Findings:
- Cell Lines Tested: HCT116 (colon cancer), MCF-7 (breast cancer), HeLa (cervical cancer).
- IC50 Values:
- HCT116:
- MCF-7:
- HeLa:
These values indicate that the compound is particularly effective against HCT116 cells compared to others, suggesting a selective action that could minimize side effects on normal cells .
The mechanism by which this compound exerts its anticancer effects involves:
- Induction of Apoptosis: The compound activates apoptotic pathways leading to cell death.
- Inhibition of Cell Migration: It reduces the migration capabilities of cancer cells, which is crucial for preventing metastasis.
- Modulation of Protein Expression: The treatment alters the expression levels of key proteins involved in cell cycle regulation and apoptosis, such as E-cadherin and vimentin .
Antimicrobial Activity
In addition to its anticancer properties, compounds in this class have shown promising antimicrobial activity. The presence of the triazole ring is particularly noted for its ability to disrupt microbial cell wall synthesis and metabolic pathways.
Research Insights:
- Activity Spectrum: Effective against various bacterial strains and fungi.
- Mechanism: Likely involves interference with essential cellular processes in microorganisms.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound's biological activity, it is beneficial to compare it with other similar triazole-containing compounds:
| Compound Name | IC50 (μM) | Activity Type |
|---|---|---|
| 1-(5-chloro-2-methoxyphenyl)-3-(o-tolyl)urea | 36 | Anticancer |
| 5-(1-(5-chloro-2-methoxyphenyl)-triazole | 0.43 | Anticancer |
| Triazole derivative X | <100 | Antimicrobial |
This table illustrates that while many compounds exhibit anticancer properties, the specific compound under review shows enhanced potency against certain cancer types.
Scientific Research Applications
Structure
The compound features a unique structure combining triazole and oxadiazole moieties, which contributes to its biological activity. The presence of chloro and methoxy groups enhances its pharmacological properties.
Anticancer Activity
Triazoles have been extensively studied for their anticancer properties. The compound under discussion has shown potential in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action : It is believed to interfere with cellular signaling pathways associated with cancer progression. For instance, derivatives of 1H-1,2,3-triazoles have been reported to inhibit kinases involved in tumor growth .
Case Study: Inhibition of c-Met Kinase
A related triazole derivative was evaluated for its ability to inhibit c-Met kinase, demonstrating potent activity at low micromolar concentrations (0.005 µM) and favorable pharmacokinetic properties in preclinical models . This suggests that similar compounds may exhibit comparable efficacy.
Antimicrobial Properties
The oxadiazole scaffold has been linked to antimicrobial activity. Compounds containing this structure are often investigated for their effectiveness against bacterial and fungal pathogens.
Case Study: Antifungal Activity
Research indicates that triazole derivatives exhibit significant antifungal activity. For example, studies have shown that certain triazoles can outperform traditional antifungal agents like bifonazole .
Anti-inflammatory Effects
Triazoles are also recognized for their anti-inflammatory properties. The compound may modulate inflammatory pathways, offering therapeutic potential in treating chronic inflammatory diseases.
Fungicides
The compound's antifungal properties make it a candidate for development as a fungicide. Triazole fungicides are widely used in agriculture to combat various fungal diseases affecting crops.
Case Study: Agricultural Trials
Field trials have demonstrated the effectiveness of triazole-based fungicides in controlling fungal pathogens in crops such as wheat and corn. These compounds not only enhance yield but also improve crop quality .
Synthesis of Functional Materials
The unique chemical structure of the compound allows it to be utilized in synthesizing advanced materials with specific functionalities.
Case Study: Conductive Polymers
Research has explored the incorporation of triazole units into polymer matrices to enhance electrical conductivity. Such materials have potential applications in electronic devices and sensors .
Data Summary Table
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Halogen-Substituted Aromatic Systems
Compound 4 :
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
- Key Features :
- Comparison with Compound X :
- Both compounds incorporate halogenated aromatic rings (Cl in Compound X vs. Cl/Br in Compound 4) and methyl-substituted triazoles.
- Compound X lacks the dihydropyrazole-thiazole system present in Compound 4, resulting in a simpler core structure.
Compound 16 :
2-(4-Chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole
Analogues with Methyl-Substituted Triazole Moieties
Compound 12 :
5-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole
Analogues with Methoxy/Aromatic Substitutions
Compound 5k :
2-(5-Bromothiophen-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
- Key Features :
- Comparison with Compound X :
- Compound X’s dimethoxyphenyl group provides greater electron-donating capacity compared to the single methoxy group in Compound 5k.
- The thiophene in Compound 5k introduces sulfur-based interactions, absent in Compound X.
Data Table: Key Comparative Metrics
Research Findings and Implications
- Crystallographic Insights: Compounds like 4 and 5 exhibit isostructural packing with minor adjustments for halogen size, suggesting that Compound X’s dimethoxy groups may similarly influence crystal lattice stability .
- Synthetic Flexibility : The use of DMF/MeCN solvent systems and TMSCl in oxadiazole synthesis (e.g., Compound 5k) highlights methodologies applicable to Compound X’s preparation .
- Biological Potential: Triazole-oxadiazole hybrids (e.g., Compound 4) often display antimicrobial activity, implying that Compound X could be explored for similar applications .
Q & A
Q. What are the established synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclization of substituted benzoic acid hydrazides using phosphoryl chloride (POCl₃) at elevated temperatures (120°C). For example, hydrazide intermediates derived from 5-chloro-2-methoxyphenyl precursors undergo cyclization to form the 1,3,4-oxadiazole core . Optimization involves adjusting solvent systems (e.g., dry toluene or DMF), stoichiometry of POCl₃, and reaction time to improve yields. Monitoring via TLC and purification by column chromatography (silica gel, ethyl acetate/hexane) are critical for isolating the pure product .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- IR spectroscopy : Identifies functional groups such as C=O (1650–1700 cm⁻¹) and C=N (1600–1640 cm⁻¹) in the oxadiazole and triazole rings .
- ¹H/¹³C NMR : Resolves substituent environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons in o-tolyl groups at δ 7.2–7.5 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns consistent with the heterocyclic framework .
Q. How can researchers validate the purity of synthesized batches?
Purity is assessed via:
- HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm).
- Elemental analysis (C, H, N) with ≤0.4% deviation from theoretical values .
- Melting point consistency (±2°C range across batches) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or binding interactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties (HOMO/LUMO energies) to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) against biological targets (e.g., enzymes) evaluates binding affinities, guided by crystallographic data from similar oxadiazole derivatives .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in antimicrobial or antitumor activity may arise from:
- Assay variability : Standardize protocols (e.g., MIC testing via broth microdilution per CLSI guidelines) .
- Stereochemical factors : Use chiral HPLC or X-ray crystallography to confirm stereoisomer purity, as minor enantiomers can skew results .
- Membrane permeability : Assess logP values (via shake-flask method) to correlate lipophilicity with cellular uptake .
Q. How does the compound’s acidity (pKa) influence its stability in biological systems?
Potentiometric titrations in non-aqueous solvents (e.g., isopropyl alcohol) with tetrabutylammonium hydroxide determine pKa values. For instance, derivatives with electron-withdrawing groups (e.g., Cl) exhibit lower pKa (~8–10), enhancing stability in physiological pH but potentially reducing solubility .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
